molecular formula C6H11BrN2S B11996926 3-Allylthiazolidin-2-imine hydrobromide

3-Allylthiazolidin-2-imine hydrobromide

Cat. No.: B11996926
M. Wt: 223.14 g/mol
InChI Key: ISGVLVWEIKVRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1,3-thiazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C6H11BrN2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1,3-thiazolidin-2-imine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of allylamine with carbon disulfide and subsequent cyclization with an appropriate halogenating agent, such as hydrobromic acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of 3-allyl-1,3-thiazolidin-2-imine hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1,3-thiazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Allyl-1,3-thiazolidin-2-imine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-1,3-thiazolidin-2-imine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-1,3-thiazolidin-2-imine hydrobromide is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific applications and effects .

Properties

Molecular Formula

C6H11BrN2S

Molecular Weight

223.14 g/mol

IUPAC Name

3-prop-2-enyl-1,3-thiazolidin-2-imine;hydrobromide

InChI

InChI=1S/C6H10N2S.BrH/c1-2-3-8-4-5-9-6(8)7;/h2,7H,1,3-5H2;1H

InChI Key

ISGVLVWEIKVRKD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCSC1=N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.